molecular formula C8H15NO2 B11770159 5,5-Dimethylpiperidine-2-carboxylic acid CAS No. 676355-70-7

5,5-Dimethylpiperidine-2-carboxylic acid

Cat. No.: B11770159
CAS No.: 676355-70-7
M. Wt: 157.21 g/mol
InChI Key: RNCALCQUIUHJEP-UHFFFAOYSA-N
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Description

5,5-Dimethylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 5th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,2-dimethyl-1,3-diaminopropane with a suitable carboxylating agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,5-Dimethylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the piperidine ring can interact with enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic acid (Piperidine-2-carboxylic acid): Similar structure but lacks the two methyl groups at the 5th position.

    Proline: An amino acid with a similar piperidine ring structure but different functional groups.

Uniqueness

5,5-Dimethylpiperidine-2-carboxylic acid is unique due to the presence of the two methyl groups at the 5th position, which can influence its chemical reactivity and interactions with biological molecules. This structural feature distinguishes it from other piperidine derivatives and can lead to unique applications in various fields.

Properties

CAS No.

676355-70-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5,5-dimethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(2)4-3-6(7(10)11)9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

RNCALCQUIUHJEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NC1)C(=O)O)C

Origin of Product

United States

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